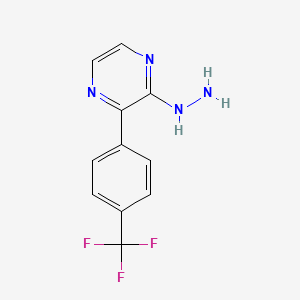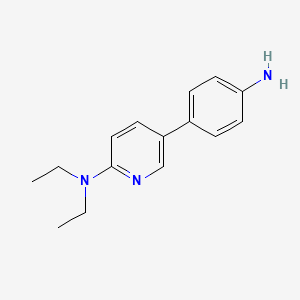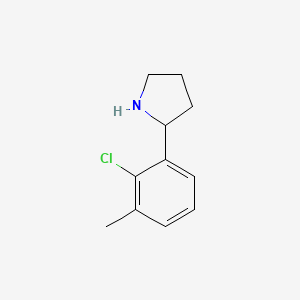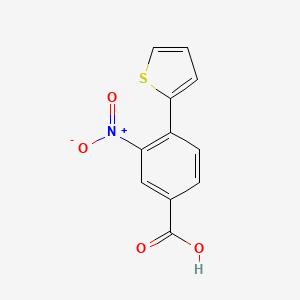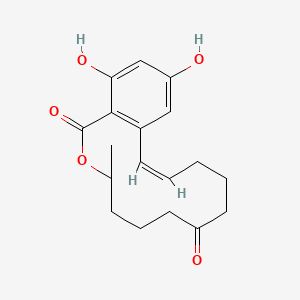
1-(3-Isobutoxyphenyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isobutoxyphenyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group and a phenyl ring substituted with an isobutoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isobutoxyphenyl)cyclopropanamine typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method is the reaction of 3-isobutoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation, crystallization, or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(3-Isobutoxyphenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The phenyl ring can be hydrogenated to form cyclohexyl derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of azides or thiol-substituted products.
科学的研究の応用
1-(3-Isobutoxyphenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3-Isobutoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. For example, it could inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain, which can have antidepressant effects.
類似化合物との比較
1-(3-Methoxyphenyl)cyclopropanamine: Similar structure but with a methoxy group instead of an isobutoxy group.
1-(3-Chlorophenyl)cyclopropanamine: Contains a chlorine atom instead of an isobutoxy group.
1-(3-Fluorophenyl)cyclopropanamine: Features a fluorine atom in place of the isobutoxy group.
Uniqueness: 1-(3-Isobutoxyphenyl)cyclopropanamine is unique due to the presence of the isobutoxy group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
1-[3-(2-methylpropoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-15-12-5-3-4-11(8-12)13(14)6-7-13/h3-5,8,10H,6-7,9,14H2,1-2H3 |
InChIキー |
WUOVHENDDVJQIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=CC(=C1)C2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




